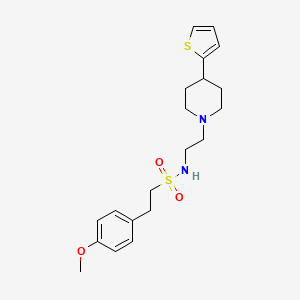

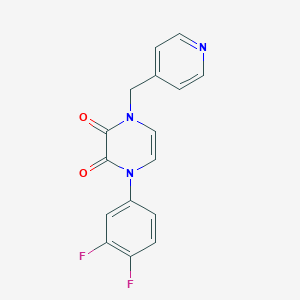

methyl 3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The 3,4-difluorophenyl group is a common substituent in organic chemistry, known for its ability to alter the chemical properties of the molecule .

Synthesis Analysis

While specific synthesis methods for “methyl 3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylate” were not found, similar compounds have been synthesized through various methods. For instance, a compound “(Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one” was synthesized by the reaction of ethyl 2-[2-(3,4-difluorophenyl)hydrazono]-3-oxobutanoate with hydrazine hydrate .

Applications De Recherche Scientifique

Anti-Inflammatory Activity

Pyrazolone derivatives, including methyl 3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylate, exhibit anti-inflammatory properties. These compounds inhibit cyclooxygenase 2 (COX-2) enzymes, which play a role in inflammation by producing prostaglandins. By targeting COX-2, they may help manage inflammatory conditions .

Antiproliferative Effects

Studies suggest that this compound possesses antiproliferative activity. Antiproliferative agents inhibit cell growth and division, making them valuable in cancer research. Further investigations are needed to understand the precise mechanisms involved .

Antibacterial Properties

Methyl 3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylate has demonstrated antibacterial activity. Researchers have explored its potential as an antimicrobial agent against various bacterial strains. Investigating its mode of action and efficacy could lead to novel therapeutic approaches .

Free Radical Scavenging

Pyrazolone molecules, including this compound, act as free radical scavengers. They help neutralize harmful reactive oxygen species (ROS) in the body. Edaravone, a related pyrazolone, is used clinically for acute brain infarction treatment .

Intermediates for Dye Synthesis

Pyrazolones serve as intermediates in the preparation of disazo dyes. These dyes find applications in textiles, printing, and other industries. Understanding the reactivity of methyl 3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylate can aid in designing new dyes .

Analytical Chemistry

Researchers have explored pyrazolones as polymer-bound reagents and analytical tools. Their unique chemical properties make them useful in various analytical techniques and assays .

Medicinal Chemistry

Given the diverse biological activities associated with pyrazolone derivatives, including analgesic and antipyretic effects, researchers continue to investigate their pharmacological potential. These moieties remain promising targets for drug development .

Other Applications

While the above fields highlight key areas, additional research may uncover novel applications. Scientists should explore methyl 3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylate’s potential in fields such as materials science, catalysis, and organic synthesis .

Propriétés

IUPAC Name |

methyl 3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O2/c1-17-11(16)10-5-9(14-15-10)6-2-3-7(12)8(13)4-6/h2-5H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJPTKYNJVRJJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)C2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

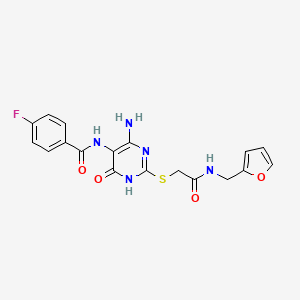

![N,N-diisopropyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2785240.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2785250.png)

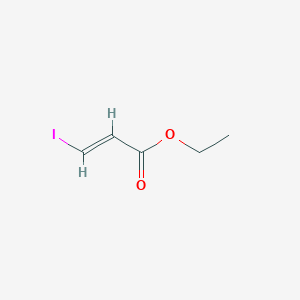

![[3-(3,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2785251.png)

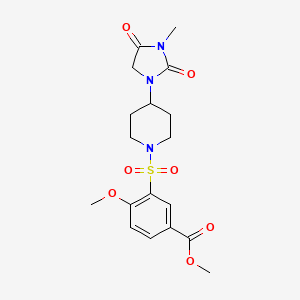

![N-(2-(dimethylamino)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2785253.png)

![(2Z)-3-(4-chlorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2785255.png)